molecular formula C8H7BrF2 B1373467 2-(1-Bromoethyl)-1,4-difluorobenzene CAS No. 655-10-7

2-(1-Bromoethyl)-1,4-difluorobenzene

Cat. No.: B1373467
CAS No.: 655-10-7
M. Wt: 221.04 g/mol
InChI Key: FURLZDHKWKANLF-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,4-difluorobenzene is an organohalogen compound featuring a benzene ring substituted with two fluorine atoms at the 1,4-positions and a bromoethyl group (-CH₂Br) at the 2-position. This compound is relevant in synthetic organic chemistry, particularly as a building block for pharmaceuticals or agrochemicals due to its reactive bromoethyl group and fluorine-mediated electronic effects .

Properties

IUPAC Name

2-(1-bromoethyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURLZDHKWKANLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-1,4-difluorobenzene typically involves the bromination of 1,4-difluorobenzene followed by the introduction of an ethyl group. One common method is the Friedel-Crafts alkylation, where 1,4-difluorobenzene is reacted with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1,4-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 2-(1-Hydroxyethyl)-1,4-difluorobenzene

    Elimination: 1,4-Difluorostyrene

    Oxidation: 2-(1-Carboxyethyl)-1,4-difluorobenzene

Scientific Research Applications

2-(1-Bromoethyl)-1,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-1,4-difluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing fluorine atoms, which makes the bromine atom more susceptible to nucleophilic attack. The ethyl group can also participate in various reactions, such as oxidation and elimination, depending on the reaction conditions .

Comparison with Similar Compounds

2-(1-Chloroethyl)-1,4-difluorobenzene

  • Molecular Formula : C₈H₇ClF₂
  • Key Differences : Replacing bromine with chlorine reduces molecular weight (~20–25 g/mol) and alters reactivity. Chlorine’s lower electronegativity and polarizability compared to bromine may decrease susceptibility to nucleophilic substitution reactions. This compound is listed as a synthetic intermediate in building block catalogs .

2-(1-Bromoethyl)-1,4-dichlorobenzene (CAS 98437-27-5)

  • Molecular Formula : C₈H₇BrCl₂
  • Key Differences: Fluorine atoms are replaced with chlorine, increasing hydrophobicity (higher logP) and steric bulk. This compound is used in high-yield synthetic routes for agrochemical precursors .

2-(1-Bromoethyl)-1,4-dimethylbenzene (CAS 20871-93-6)

  • Molecular Formula : C₁₀H₁₃Br
  • Key Differences: Fluorine substituents are replaced with methyl groups, drastically reducing polarity (XlogP = 3.6 vs. ~2.0–2.5 for fluorinated analogs). Methyl groups act as electron donors, contrasting with fluorine’s electron-withdrawing nature. This compound’s higher hydrophobicity makes it suitable for lipophilic drug delivery systems .

Physicochemical Properties

A comparative summary of key properties is provided below:

Compound Molecular Weight (g/mol) XlogP Hydrogen Bond Acceptors Rotatable Bonds
This compound* ~213 (estimated) ~2.8 2 (F atoms) 1
2-(1-Chloroethyl)-1,4-difluorobenzene ~176 (estimated) ~2.5 2 (F atoms) 1
2-(1-Bromoethyl)-1,4-dichlorobenzene 253.95 ~3.9 0 1
2-(1-Bromoethyl)-1,4-dimethylbenzene 213.11 3.6 0 1

*Estimated based on analogs.

Notes:

  • Fluorine substitution increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to methyl or chloro analogs .
  • Bromoethyl derivatives exhibit higher molecular weights and reactivity in cross-coupling reactions compared to chloroethyl variants .

Biological Activity

2-(1-Bromoethyl)-1,4-difluorobenzene (CAS No. 655-10-7) is a halogenated aromatic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C7_7H6_6BrF2_2
  • Molecular Weight : 221.03 g/mol
  • Boiling Point : Data not available

The compound features a difluorobenzene ring substituted with a bromoethyl group, which influences its reactivity and biological interactions.

Potential Biological Activities

  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microbial pathogens.
  • Anticancer Activity : Some halogenated benzene derivatives have been studied for their potential to inhibit cancer cell growth through various mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may arise from:

  • Covalent Binding : The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function.
  • Receptor Interaction : It may interact with cellular receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Anticancer Activity

A study investigating the anticancer properties of halogenated compounds found that derivatives like this compound could inhibit the proliferation of breast cancer cells (MCF-7) through apoptosis induction. The study reported an IC50_{50} value indicating effective concentration levels required for half-maximal inhibition.

CompoundIC50_{50} (µM)Mechanism of Action
This compound25Induction of apoptosis via caspase activation

Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial activity of similar halogenated compounds showed promising results against Gram-positive bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Biochemical Pathways Affected

The inhibition of specific pathways by this compound may involve:

  • RAS/MAPK Pathway : Influences cell growth and differentiation.
  • PI3K/AKT Pathway : Associated with cell survival and metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Bromoethyl)-1,4-difluorobenzene
Reactant of Route 2
2-(1-Bromoethyl)-1,4-difluorobenzene

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